Product packaging for Iodoglibenclamide(Cat. No.:CAS No. 16789-77-8)

Iodoglibenclamide

Cat. No.: B1672030
CAS No.: 16789-77-8
M. Wt: 585.5 g/mol
InChI Key: XUABXVPVVXNKND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Iodoglibenclamide (CAS 16789-77-8), also known in research contexts as Ly 285110, is a specialized iodinated derivative of the sulfonylurea drug Glibenclamide . Its primary research application is as a high-affinity ligand for investigating ATP-sensitive potassium (K ATP) channels, particularly in pancreatic beta cells . The iodine atom on its benzamide ring makes it a valuable tool for photolabeling and binding studies, allowing researchers to characterize and map the sulfonylurea receptor (SUR), a key regulatory subunit of the K ATP channel complex . The mechanism of action for this class of compounds involves binding to the SUR1 subunit, which induces the closure of K_ATP channels . This closure leads to membrane depolarization, the opening of voltage-gated calcium channels, an influx of calcium ions, and the subsequent triggering of insulin secretion from pancreatic beta cells . As such, this compound is a critical tool in diabetes research for probing the molecular pathways that regulate insulin release and for studying the structure and function of sulfonylurea receptors. Researchers value this compound for its utility in exploring both the pancreatic and the extrapancreatic effects of sulfonylureas. The molecular formula of this compound is C23H28IN3O5S, and it has a molecular weight of 585.46 g/mol . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H28IN3O5S B1672030 Iodoglibenclamide CAS No. 16789-77-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

16789-77-8

Molecular Formula

C23H28IN3O5S

Molecular Weight

585.5 g/mol

IUPAC Name

N-[2-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]ethyl]-5-iodo-2-methoxybenzamide

InChI

InChI=1S/C23H28IN3O5S/c1-32-21-12-9-17(24)15-20(21)22(28)25-14-13-16-7-10-19(11-8-16)33(30,31)27-23(29)26-18-5-3-2-4-6-18/h7-12,15,18H,2-6,13-14H2,1H3,(H,25,28)(H2,26,27,29)

InChI Key

XUABXVPVVXNKND-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)I)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCCC3

Canonical SMILES

COC1=C(C=C(C=C1)I)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCCC3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

125I-iodoglibenclamide
iodoglibenclamide
LY 285110
LY-285110
N-(2-(4-((((cyclohexylamino)carbonyl)amino)sulfonyl)phenyl)ethyl)-5-iodo-2-methoxybenzamide

Origin of Product

United States

Radiochemical Synthesis and Analytical Methodologies for Iodoglibenclamide

Radiochemical Synthesis Pathways of [125I]Iodoglibenclamide

The synthesis of radioiodinated compounds like [125I]this compound often involves electrophilic or nucleophilic radioiodination reactions on a suitable precursor molecule. A common strategy for introducing radioiodine is through the iododestannylation of an organotin precursor, which typically offers high radiochemical yields and purity. While specific detailed pathways for [125I]this compound were not extensively detailed in the search results, the synthesis of similar radioiodinated compounds, such as [125I]N-(diethylaminoethyl)-4-iodobenzamide, has been successfully achieved via iododestannylation of an aryltributyltin precursor using an oxidizing agent like chloramine-T. nih.gov This method generally yields products with high radiochemical purity and specific activity. nih.govnih.gov

[125I]this compound has been successfully synthesized and employed as a radioligand for ATP-inhibited potassium channels. targetmol.com Its use as a labeled derivative of glibenclamide has been instrumental in the identification and study of the sulfonylurea receptor 1 (SUR1). frontiersin.orgnih.gov Compared to tritiated glibenclamide, [125I]this compound offers the advantage of higher specific activity, facilitating more sensitive receptor studies and purification efforts. oup.com

Development of this compound Analogs for Specialized Research Applications

The development of analogs of glibenclamide, including iodinated and fluorinated derivatives, is driven by the need for specialized research probes with tailored properties for various applications, such as in vivo imaging and detailed receptor binding studies. These analogs often aim to improve binding affinity, selectivity, or pharmacokinetic profiles.

Radiosynthesis of Fluorine-18 (B77423) Labeled Analogs for Positron Emission Tomography Tracer Development

Fluorine-18 (18F) labeled analogs of glibenclamide have been developed as potential radiotracers for Positron Emission Tomography (PET), particularly for imaging pancreatic beta-cells which express high levels of SUR1. uni-mainz.denih.govrsc.org The radiosynthesis of these 18F-labeled analogs typically involves the introduction of the fluorine-18 radionuclide into a precursor molecule.

One approach described for the synthesis of 18F-labeled glyburide (B1671678) analogs, such as 2-fluoroethoxy-5-deschloro-5-iodoglyburide, involves the alkylation of a corresponding hydroxy precursor with 2-[18F]fluoroethyl tosylate ([18F]FETs). uni-mainz.denih.govrsc.orgresearchgate.netrsc.orgrsc.org This nucleophilic substitution reaction is a common method for incorporating fluorine-18 into molecules. rsc.orgrsc.orgnih.govnih.govnih.gov The radiosynthesis of [18F]FETs itself is typically achieved by reacting [18F]fluoride with a bis-tosylated or bis-mesylated alkane in the presence of a क्रिप्टofix phase transfer catalyst. rsc.orgrsc.orgresearchgate.net

Research findings on these 18F-labeled analogs indicate that while they can be synthesized with reasonable radiochemical yields and high radiochemical purity, their in vivo behavior, such as uptake in target tissues like the pancreas and off-target accumulation in organs like the liver and small intestine, needs careful evaluation to determine their suitability as PET imaging agents. uni-mainz.denih.gov

Quantitative Analytical Techniques for Radiochemical Purity and Specific Activity Determination in Research Probes

Ensuring the quality of radiolabeled research probes like this compound and its analogs is paramount for obtaining reliable experimental results. Quantitative analytical techniques are essential for determining their radiochemical purity and specific activity.

Radiochemical purity, defined as the proportion of the total radioactivity present in the desired chemical form, is a critical quality attribute for radiopharmaceuticals and radiotracers. ymaws.comresearchgate.net Common analytical techniques employed for assessing radiochemical purity include chromatographic methods such as Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC), often coupled with radio detectors (radio-TLC, radio-HPLC). mdpi.comcern.chymaws.comresearchgate.net These techniques separate the radiolabeled product from potential radioactive impurities, such as unreacted radioisotope or radiolytic degradation products. ymaws.com

Specific activity refers to the amount of radioactivity per unit mass of the radiolabeled compound. wikipedia.org It is a crucial parameter, especially for receptor binding studies, as it relates the measured radioactivity to the molar quantity of the probe. nih.govresearchgate.net Determination of specific activity typically involves measuring the total radioactivity of a sample and the chemical mass of the radiolabeled compound. This can be achieved by techniques like HPLC with dual detection, employing both a radio detector and a mass-sensitive detector (e.g., UV detector) to quantify both the radioactivity and the chemical amount of the compound. nih.gov Accurate determination of specific activity requires accounting for both the radiolabeled and any co-eluting non-radioactive forms of the compound, as well as correcting for radiochemical purity. nih.govresearchgate.net

Molecular Target Identification and Receptor Binding Dynamics of Iodoglibenclamide

Characterization of Sulfonylurea Receptor (SUR) Subunits as Primary Binding Targets

Sulfonylurea drugs, including glibenclamide and its analog iodoglibenclamide, exert their primary pharmacological effects by targeting the sulfonylurea receptor (SUR) subunits of the KATP channel complex. nih.govuni.luguidetopharmacology.orgwikipedia.orgnih.govnih.govuni.luuni.luamdb.onlineuni.lunih.goviiab.menih.govnih.govnih.govguidetopharmacology.orghznu.edu.cnmybiosource.comnih.gov This interaction is central to their mechanism of action, particularly in pancreatic beta cells, where KATP channels play a critical role in glucose-stimulated insulin (B600854) secretion. nih.govuni.luamdb.onlinenih.goviiab.meguidetopharmacology.org

Identification of SUR1 (140-kDa protein) and its Role in ATP-Sensitive Potassium Channel (KATP) Structure

The SUR1 subunit is a large protein with a molecular weight of approximately 140-kDa. uni.luguidetopharmacology.orgnih.govnih.govguidetopharmacology.org It is a member of the ATP-binding cassette (ABC) transporter superfamily, although it functions as a regulatory subunit for the ion channel rather than a transporter itself. nih.govuni.luamdb.onlineuni.lunih.govguidetopharmacology.orgnih.gov The KATP channel is assembled as a hetero-octameric complex consisting of four pore-forming Kir6.2 subunits and four regulatory SUR1 subunits. guidetopharmacology.orgnih.govuni.luuni.luamdb.onlineuni.lunih.goviiab.menih.govnih.govguidetopharmacology.orgnih.gov SUR1 is essential for the proper assembly and function of the Kir6.2 pore, conferring sensitivity to metabolic signals, including ATP and MgADP, as well as pharmacological agents like sulfonylureas and potassium channel openers. nih.govuni.luamdb.onlineuni.lunih.govguidetopharmacology.orgnih.gov

Elucidation of Association with the Kir6.2 Subunit of the KATP Channel Complex

The functional KATP channel in pancreatic beta cells is formed by the co-assembly of four Kir6.2 subunits and four SUR1 subunits. uni.luguidetopharmacology.orgwikipedia.orgnih.govuni.luuni.luamdb.onlineuni.lunih.goviiab.menih.govnih.govnih.govguidetopharmacology.orghznu.edu.cnmybiosource.comnih.gov This specific stoichiometry (4:4) is crucial for channel activity and regulation. nih.govuni.luuni.lu The SUR1 subunit interacts closely with Kir6.2, with specific domains like the N-terminal transmembrane domain (TMD0) and the intracellular linker region (L0) of SUR1 playing roles in this association and in modulating channel gating. wikipedia.orgnih.govuni.luamdb.onlineuni.luuni.lu Studies using radiolabeled this compound and its azido (B1232118) analog have provided evidence for the close physical proximity and interaction between SUR1 and Kir6.2 within the assembled channel complex, as both subunits can be labeled by these compounds. guidetopharmacology.orgwikipedia.org

Detailed Analysis of Ligand Binding Pockets and Critical Residues on KATP Channels

Investigation of Sulfonylurea Binding Site A (Transmembrane Domain 2 of SUR1)

Sulfonylurea binding site A is located within the transmembrane domain 2 (TMD2) of the SUR1 subunit. guidetopharmacology.orgnih.govmybiosource.com This site is considered a high-affinity binding site for sulfonylureas. guidetopharmacology.org Transmembrane segments 14, 15, and parts of the attached cytosolic loops within TMD2 are implicated in forming this binding pocket. guidetopharmacology.orgnih.govmybiosource.com A key residue identified as critical for high-affinity sulfonylurea binding at Site A is Ser1238 (formerly referred to as Ser1237) located in the cytosolic loop connecting transmembrane segments 15 and 16 of SUR1. guidetopharmacology.orgmybiosource.com Mutations at this position have been shown to significantly impact sulfonylurea binding and channel inhibition. guidetopharmacology.org

Characterization of Glibenclamide Binding Site B (N-terminal of Kir6.2)

Glibenclamide binding site B is a second binding site that involves interactions between the SUR1 subunit and the Kir6.2 subunit. guidetopharmacology.orgwikipedia.orgnih.govmybiosource.com This site is described as involving the TMD0-L0 region of SUR1 and the N-terminus of Kir6.2. guidetopharmacology.orgwikipedia.orgnih.govmybiosource.com Studies using affinity labeling with this compound derivatives have indicated that the intracellular loop L0, which links TMD0 to the ABC core of SUR1, is essential for glibenclamide binding at Site B. guidetopharmacology.orgwikipedia.org Specific residues within L0 of SUR1, such as Tyr230 and Trp232, have been identified as critical for high-affinity photolabeling at this site. guidetopharmacology.orgwikipedia.org Furthermore, the N-terminal region of the Kir6.2 subunit, specifically the first 33 amino acids, has also been shown to be involved in Site B labeling by azido-iodoglibenclamide, highlighting the composite nature of this binding pocket. guidetopharmacology.orgwikipedia.orgmybiosource.com

Receptor Binding Assay Methodologies Using this compound

Radioligand binding assays are considered a standard methodology for quantifying the affinity of a ligand for its target receptor due to their sensitivity and robustness. ontosight.aiwikipedia.org this compound, with its radioactive label (commonly 125I), is widely employed in these assays to study the binding characteristics of SUR1-containing KATP channels. ontosight.aioup.com These methodologies provide crucial insights into the interaction between sulfonylureas and their high-affinity binding site on the SUR1 subunit. oup.com

Competitive Displacement Studies with Diverse KATP Channel Modulators

Competitive displacement assays utilize this compound to determine the affinity and selectivity of unlabeled compounds that compete for the same binding site on the KATP channel. nih.govchelatec.com In these assays, a fixed concentration of radiolabeled this compound is incubated with the receptor preparation in the presence of increasing concentrations of an unlabeled competitor ligand. nih.govsci-hub.se The degree to which the unlabeled compound inhibits the binding of this compound is measured, and this data is used to calculate the inhibition constant (Ki) or IC50 value of the competitor. chelatec.com These values reflect the affinity of the unlabeled compound for the this compound binding site. chelatec.com

Studies using competitive displacement with this compound have been instrumental in characterizing the binding of various KATP channel modulators, including other sulfonylureas like glibenclamide, as well as potassium channel openers (KCOs) and other regulatory molecules. ontosight.aiphysiology.orgdiabetesjournals.organnualreviews.org These experiments help to understand the pharmacological profile of KATP channels and the interactions of different ligands with the SUR1 subunit. physiology.orgoup.comannualreviews.org For example, competitive binding experiments have shown that both SUR1 and the Kir6.2 subunit can be labeled by this compound derivatives, and competition studies can indicate the affinity of these sites. oup.com Different KATP channel subtypes, characterized by different SUR and Kir6.x subunit compositions, exhibit distinct sensitivities to sulfonylureas and KCOs, which can be elucidated through competitive binding studies using appropriate radioligands like this compound. physiology.organnualreviews.orgresearchgate.net

Saturation Binding Analysis for Receptor Density and Affinity Determination

Saturation binding analysis with increasing concentrations of this compound is used to determine key binding parameters: the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax), which represents the receptor density. wikipedia.orgnih.govchelatec.comsigmaaldrich.com In this type of assay, increasing concentrations of radiolabeled this compound are incubated with a fixed amount of receptor preparation until binding reaches equilibrium. wikipedia.orgnih.gov Total binding is measured at each concentration. To account for non-specific binding (binding of the radioligand to components other than the specific receptor), parallel incubations are performed in the presence of a high concentration of an unlabeled ligand that competes for the specific binding site. sci-hub.sesigmaaldrich.com Specific binding is calculated by subtracting non-specific binding from total binding. sigmaaldrich.com

The specific binding data is then typically analyzed using graphical methods like Scatchard plots or, more commonly, non-linear curve fitting programs. wikipedia.orgnih.gov A Scatchard plot, which plots the ratio of bound to free radioligand against the bound radioligand, can provide estimates of Kd and Bmax from the slope and x-intercept, respectively. wikipedia.org Non-linear curve fitting is generally preferred as it provides more accurate estimates of these parameters. nih.gov Saturation binding analysis using [125I]this compound has been used to determine the high-affinity binding sites for sulfonylureas in various tissues and cell lines expressing SUR1, yielding Kd values typically in the low nanomolar range and providing a measure of the density of these binding sites. oup.comoup.comscispace.com

Investigating Allosteric and Orthosteric Modulators of this compound Receptor Binding

Ligands can interact with receptors at different sites, broadly classified as orthosteric or allosteric. The orthosteric site is typically where the endogenous ligand binds. wikipedia.orgnih.gov Allosteric sites are distinct from the orthosteric site, and binding of a modulator to an allosteric site can influence the binding and/or efficacy of ligands at the orthosteric site through conformational changes in the receptor. wikipedia.orgpharmacologycanada.orgrsc.org this compound, as a sulfonylurea, is generally considered to bind to a high-affinity site on the SUR1 subunit of the KATP channel. ontosight.aioup.com While sulfonylureas are often described as inhibitors that bind to a specific site on SUR1, the interaction of other KATP channel modulators, such as KCOs, can involve allosteric mechanisms. diabetesjournals.organnualreviews.org

Investigating the effects of allosteric and orthosteric modulators on this compound binding helps to elucidate the complex regulatory mechanisms of KATP channels. Competitive displacement studies, as described above, are a primary method for identifying ligands that bind to or compete with the this compound (sulfonylurea) binding site, which can be considered an orthosteric site for sulfonylureas. nih.govchelatec.comctdbase.org However, KATP channels are modulated by various factors, including nucleotides (ATP and ADP) and KCOs, which are thought to bind to different sites on the channel complex. nih.govdiabetesjournals.organnualreviews.org

Studies investigating the interaction of KCOs with KATP channels have suggested that they may act through sites distinct from the sulfonylurea binding site, potentially involving allosteric modulation of channel activity and ligand binding. diabetesjournals.organnualreviews.org For instance, diazoxide (B193173) and other KCOs are believed to bind to regions within the SUR subunit, but these sites are distinct from the high-affinity sulfonylurea binding site. diabetesjournals.org The binding of these allosteric modulators can influence the conformation of the KATP channel complex, thereby affecting the affinity or accessibility of the orthosteric sulfonylurea binding site targeted by this compound. While direct studies specifically detailing the allosteric effects of modulators on this compound binding were not extensively found in the search results, the principle of allosteric modulation in the context of KATP channels implies that compounds binding to sites other than the sulfonylurea site could indirectly impact this compound binding affinity or kinetics. wikipedia.orgnih.govrsc.org Further research employing techniques sensitive to conformational changes and the interplay between different ligand binding sites would be necessary to fully characterize the allosteric effects on this compound binding.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound152137
Glibenclamide3488

Data Table Example (Illustrative)

[125I]-Iodoglibenclamide Concentration (nM)Total Binding (CPM)Non-Specific Binding (CPM)Specific Binding (CPM)
0.1[Data][Data][Data]
0.25[Data][Data][Data]
0.5[Data][Data][Data]
1.0[Data][Data][Data]
2.5[Data][Data][Data]
5.0[Data][Data][Data]
10.0[Data][Data][Data]

Note: The "[Data]" placeholders represent where experimental counts per minute (CPM) would be inserted from a saturation binding experiment.

Similarly, competitive displacement data could be presented in a table showing the specific binding of this compound at a fixed concentration in the presence of varying concentrations of a competitor:

Competitor Concentration (nM)Specific [125I]-Iodoglibenclamide Binding (% of max)
0100
0.1[Data]
1.0[Data]
10.0[Data]
100.0[Data]
1000.0[Data]

Note: The "[Data]" placeholders represent where experimental data on the percentage of specific binding would be inserted.

Molecular Mechanisms of Action and Cellular Investigations Using Iodoglibenclamide

Interrogation of ATP-Sensitive Potassium Channel (KATP) Function and Regulation

Iodoglibenclamide is employed to probe the function and regulation of SUR1-containing KATP channels. ontosight.ai Radioligand binding assays using this compound allow for the measurement of its affinity for these channels and provide insights into conformational changes of the SUR1 subunit. ontosight.ai This research contributes to understanding KATP channel regulation and can inform the development of therapeutic strategies. ontosight.ai

Analysis of KATP Channel Gating and Ion Flux Control

KATP channel activity is modulated by intracellular ATP and ADP concentrations or their ratio. annualreviews.org An increased ATP/ADP ratio leads to channel closure, while a decrease promotes opening. annualreviews.org This metabolic sensitivity directly influences ion flux across the membrane. physiology.organnualreviews.org this compound, as a sulfonylurea analog, interacts with the SUR1 subunit, leading to channel closure and inhibition of potassium ion flux. diabetesjournals.org Studies using this compound, alongside other sulfonylureas, have helped elucidate the molecular mechanisms of this inhibition and the role of the SUR subunit in channel gating. diabetesjournals.org The binding of sulfonylureas to SUR1 induces channel closure, although some limited opening may still occur even at saturating drug concentrations. diabetesjournals.org

Research on Channel Biogenesis, Trafficking, and Assembly Mechanisms

Research utilizing compounds like sulfonylureas, including insights potentially derived from studies with this compound, has shed light on the biogenesis, trafficking, and assembly of KATP channels. The KATP channel is assembled as a hetero-octamer of Kir6.x and SUR subunits in a 1:1 stoichiometry, forming a (SUR/Kir6.x)4 complex. physiology.org The Kir6.x subunits form the pore, while SUR subunits are essential for regulation and assembly. physiology.org Mutations in the genes encoding SUR1 (ABCC8) or Kir6.2 (KCNJ11) can impair channel biogenesis and trafficking to the cell surface, leading to conditions like congenital hyperinsulinism. nih.govelifesciences.orgresearchgate.netnih.gov Studies have shown that certain KATP channel inhibitors, acting as pharmacological chaperones, can help correct the surface expression defects of some trafficking-impaired mutant channels by stabilizing interactions between subunits. elifesciences.orgresearchgate.netnih.gov The TMD0 domain and the L0 linker of SUR1 are particularly important for mediating subunit interactions and influencing channel assembly and gating. nih.govphysiology.org

Impact on Pancreatic Beta Cell Physiology in Research Models

This compound and its parent compound, glibenclamide, are used in research models to study their impact on pancreatic beta cell physiology, primarily due to their interaction with KATP channels, which are key regulators of insulin (B600854) secretion. ontosight.ainih.govdiabetesjournals.org

Mechanisms Underlying Glucose-Stimulated Insulin Secretion Pathways

Glucose-stimulated insulin secretion (GSIS) in pancreatic beta cells is a complex process initiated by glucose uptake and metabolism. e-dmj.orgplos.orgnih.gov This leads to an increase in the intracellular ATP/ADP ratio, causing the closure of KATP channels. nih.govannualreviews.orge-dmj.orgplos.orgnih.govresearchgate.net KATP channel closure depolarizes the beta cell membrane, opening voltage-gated calcium channels and triggering calcium influx. nih.govannualreviews.orgplos.orgnih.govresearchgate.netplos.org The rise in intracellular calcium concentration is the primary signal for the exocytosis of insulin-containing granules. nih.govannualreviews.orgnih.govresearchgate.netplos.org Sulfonylureas like glibenclamide, by binding to SUR1 and closing KATP channels, bypass the metabolic signaling pathway and directly induce membrane depolarization and insulin secretion. diabetesjournals.org This action is utilized in research to investigate the downstream events of KATP channel closure in the GSIS pathway. diabetesjournals.org

Studies on Beta-Cell Membrane Potential Dynamics and Excitation-Secretion Coupling

The membrane potential of beta cells is tightly controlled by KATP channels and is central to excitation-secretion coupling. plos.orgmdpi.com Under low glucose, KATP channels are open, maintaining a hyperpolarized membrane potential, which prevents calcium influx and insulin release. nih.govresearchgate.netplos.org As glucose levels rise, KATP channels close, leading to depolarization and the subsequent events of insulin secretion. nih.govresearchgate.netplos.org Research using KATP channel modulators, including sulfonylureas, allows for the study of how changes in channel activity affect membrane potential dynamics, action potential firing, and the resulting calcium oscillations and pulsatile insulin secretion observed in beta cells. plos.orgmdpi.com Studies have shown that electrical coupling between beta cells within islets, often mediated by connexin-36 gap junctions, is important for synchronized calcium oscillations and pulsatile insulin secretion. plos.orgmdpi.com

Research on this compound's Modulation of Chloride Channel Activity (e.g., CFTR)

Research on the direct modulation of chloride channel activity, specifically the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), by this compound is not extensively documented in the provided search results. While sulfonylureas in general have been shown to interact with and block CFTR channel activity, the specific use of this compound for this purpose is not a primary focus of the search findings. nih.gov Studies on CFTR primarily involve other modulators and techniques like automated patch clamp to investigate channel function and therapeutic compounds for cystic fibrosis, which is caused by CFTR mutations. escholarship.orgnanion.demdpi.comfrontiersin.org

Exploration in Other Tissue Systems and Organ Models

This compound has been a valuable tool in exploring KATP channel function and distribution in various tissue systems and organ models, primarily due to its high affinity for certain SUR subunits. ontosight.ainih.gov KATP channels are widely distributed in tissues such as pancreatic β-cells, neurons, cardiac muscle, skeletal muscle, and smooth muscle, where they play diverse physiological roles. physiology.orgnih.govjst.go.jpdiabetesjournals.org

Functional Studies of Neuronal KATP Channels in Cerebral Systems

KATP channels are present in various regions of the brain, including the globus pallidus, hippocampus, and anterior pituitary, as well as broadly in other cerebral regions. physiology.orgahajournals.org Their activation in neurons can reduce the frequency of action potentials, potentially serving a protective function, particularly during conditions like hypoxia or ischemia. physiology.orgphysiology.org Studies have implicated cerebral KATP channels in the regulation of cerebral blood flow and vascular tone. biorxiv.orgfrontiersin.org For instance, activation of KATP channels in brain capillary cells, including endothelial cells and pericytes, can lead to hyperpolarization and vasodilation. biorxiv.orgfrontiersin.org Glibenclamide, the non-radioactive analog of this compound, has been used to block cerebral KATP channels in studies investigating their role during acute reduction of cerebral blood flow. ahajournals.org This suggests that this compound could be used to map or study the binding characteristics of these channels in cerebral tissues.

Investigations in Vascular Smooth Muscle Cells and Cardiovascular System Models

KATP channels are also found in vascular smooth muscle cells (VSMCs) and contribute to the regulation of vascular tone. physiology.orgnih.govdiabetesjournals.orgphysiology.org In VSMCs, KATP channel opening leads to hyperpolarization, closure of voltage-gated Ca2+ channels, and subsequent vasodilation. biorxiv.org The predominant KATP channel subtype in vascular smooth muscle is thought to be composed of Kir6.1 and SUR2B subunits, which exhibit different pharmacological sensitivities compared to those in pancreatic β-cells or cardiac myocytes. nih.govoup.com While the search results highlight the importance of KATP channels in vascular smooth muscle and their role in cardiovascular function, specific detailed research findings using this compound in these models, beyond its use in general binding studies for SUR2B-containing channels, are not prominently featured. Research in vascular smooth muscle often focuses on phenotypic switching and cellular interactions in the context of cardiovascular diseases, utilizing various in vitro and in vivo models. frontiersin.orgnih.govcvphysiology.commdpi.com

Preclinical Research Applications and Animal Model Studies with Iodoglibenclamide

Utilization in Animal Models for KATP Channel Research

Animal models serve as crucial tools in understanding the complex roles of KATP channels in vivo. Iodoglibenclamide, often in its radioiodinated form ([125I]this compound), has been instrumental in these investigations due to its specific binding to the sulfonylurea receptor (SUR) subunit of the KATP channel complex. This allows researchers to probe the presence, density, and modulation of these channels in living systems.

In Vivo Investigations of KATP Channel Distribution and Functional Roles

In vivo studies using radiolabeled this compound have provided significant insights into the distribution of KATP channels in various animal tissues, most notably in the brain. Quantitative autoradiography with [125I]iodoglyburide (this compound) in rat brain sections revealed a broad distribution of ATP-sensitive potassium channels. nih.govnih.gov High levels of binding were observed in specific brain regions, indicating a non-uniform presence of these channels. nih.gov

Research findings indicate that the highest levels of [125I]iodoglyburide binding in the rat brain were concentrated in areas such as the globus pallidus and ventral pallidum. nih.gov Elevated binding was also noted in the septohippocampal nucleus, anterior pituitary, the CA2 and CA3 regions of the hippocampus, the molecular layer of the cerebellum, and the substantia nigra zona reticulata. nih.gov Regions like the hilus and dorsal subiculum of the hippocampus, the molecular layer of the dentate gyrus, cerebral cortex, lateral olfactory tract nucleus, olfactory tubercle, and the zona incerta also exhibited relatively high levels of binding. nih.gov A lower, but still detectable, level of binding was found throughout the remainder of the brain, suggesting a widespread presence of KATP channels with specific areas of enrichment. nih.gov

These distribution studies are fundamental to understanding where KATP channels exert their physiological effects and where their dysfunction might contribute to disease. The varying densities in different brain regions suggest specialized roles for KATP channels in these areas.

Animal Models for Studying Glucose Homeostasis and Pancreatic Function

KATP channels play a critical role in regulating insulin (B600854) secretion from pancreatic beta cells. patsnap.comphysiology.orgresearchgate.net In these cells, the channels link glucose metabolism to electrical activity and insulin release. Sulfonylurea drugs, which are known to block KATP channels by binding to the SUR1 subunit, are widely used to stimulate insulin secretion in patients with type 2 diabetes mellitus. patsnap.comresearchgate.net

While the primary application of this compound discussed in the provided context is as a radioligand for mapping, its nature as a high-affinity ligand for KATP channels, particularly those containing the SUR1 subunit prevalent in pancreatic beta cells, makes it a relevant tool for research in animal models of glucose homeostasis and pancreatic function. Studies in these models often involve assessing insulin secretion, glucose tolerance, and the function and health of pancreatic islets. researchgate.netnih.govplos.orgnih.govfrontiersin.org Although direct studies explicitly detailing the use of this compound as an investigative compound (beyond potentially identifying KATP channel presence) in these specific animal models were not prominently featured in the search results, its pharmacological properties indicate its potential utility as a probe to study the involvement and status of pancreatic KATP channels under various metabolic conditions or in models of pancreatic dysfunction. Animal models are essential for studying glucose homeostasis and pancreatic function, including models of type 2 diabetes and pancreatitis. researchgate.netnih.govplos.orgnih.govfrontiersin.org These models allow for the investigation of metabolic adaptations and islet function during conditions like pregnancy or in response to genetic modifications. plos.orgfrontiersin.org

Application in Neurological Research Models (e.g., Brain Ischemia, Migraine Pathophysiology)

KATP channels are present in the nervous system and contribute to regulating neuronal excitability. patsnap.comphysiology.orgscience.govscience.govnih.govresearchgate.net Their activity can influence membrane potential and neurotransmitter release. Due to their role in coupling metabolic state to electrical activity, KATP channels are implicated in conditions where energy levels are compromised, such as brain ischemia. science.govscience.govresearchgate.net Animal studies have explored the potential of KATP channel modulators in reducing neuronal injury from ischemic insults. science.govscience.gov

Furthermore, KATP channels have been suggested to play a role in the pathophysiology of migraine. frontiersin.orgresearchgate.netnih.govfrontiersin.orgmdpi.com They are widely present in the trigeminovascular system and are involved in regulating the tone of cerebral and meningeal arteries. frontiersin.org Studies in animal models of migraine have investigated the involvement of KATP channels and the effects of KATP channel openers and blockers on cerebrovascular responses and neuronal activity. frontiersin.orgresearchgate.netnih.govfrontiersin.orgmdpi.com While much of this research focuses on KATP channel modulators in general, the ability of [125I]this compound to specifically label KATP channels in the brain, as demonstrated by autoradiography studies nih.govnih.gov, makes it a valuable tool for understanding the distribution and potential alterations of these channels in neurological disease models, including those related to ischemia and migraine. Animal models are commonly used to study migraine pathophysiology, including models induced by substances like nitroglycerin. researchgate.netnih.govfrontiersin.orgmdpi.com

Methodological Frameworks for Preclinical Animal Studies

Preclinical animal studies involving compounds like this compound require careful methodological considerations to ensure scientific rigor and the ethical use of animals. These frameworks encompass the selection and validation of appropriate animal models and the application of specific techniques for studying the compound's interaction with its target. General principles for designing in vivo preclinical studies emphasize thorough literature review, clear objectives, and detailed procedures. mdpi.comdiabetologia-journal.org

Strategic Considerations for Selection and Validation of Animal Models

The selection of an appropriate animal model is a critical step in preclinical research. The choice of species and specific model (e.g., wild-type, transgenic, or disease-induced models) should be guided by the scientific objectives of the study and the relevance of the model to the human condition being investigated. mdpi.comdiabetologia-journal.org Factors such as genetic background, age, sex, and health status of the animals must be considered and reported. diabetologia-journal.org

Validation of the animal model involves ensuring that it accurately reflects key aspects of the biological process or disease under investigation. This can include validating behavioral, physiological, or biochemical endpoints that are relevant to the study's goals. mdpi.com Strategic considerations also involve determining the appropriate number of animals needed for statistical power and implementing measures to minimize bias, such as randomization and blinding. diabetologia-journal.org While the provided search results discuss general principles of animal model selection and validation in preclinical research mdpi.comdiabetologia-journal.organimalfreescienceadvocacy.org.aunih.govbioscmed.com, the specific considerations when using this compound would relate to the chosen model's relevance to KATP channel function in the tissue of interest (e.g., brain, pancreas) and the suitability of the model for techniques like autoradiography.

Application of In Vivo Autoradiographic Techniques for Receptor Mapping

In vivo autoradiography is a powerful technique used with radiolabeled ligands like [125I]this compound to visualize and quantify the distribution of binding sites (receptors or channels) in tissues, typically in the brain. nih.govnih.govnih.gov This method involves administering the radioligand to the animal, allowing it to distribute and bind to its target, and then preparing tissue sections for exposure to photographic film or a digital detector. nih.gov The resulting autoradiogram shows the spatial distribution of the bound radioligand, with intensity proportional to the density of binding sites. nih.gov

Quantitative autoradiography allows for the determination of binding parameters such as binding site density (Bmax) and affinity (Kd) in different brain regions or tissues. nih.gov This provides detailed quantitative information about the distribution and characteristics of KATP channels in the living animal. The application of this technique with [125I]this compound has been particularly valuable for mapping KATP channel distribution in the rat brain, revealing areas of high and low channel density. nih.gov

Brain Regions with High [125I]Iodoglyburide Binding in Rat Brain nih.gov

Brain RegionRelative Binding Level
Globus PallidusHigh
Ventral PallidumHigh
Septohippocampal NucleusHigh
Anterior PituitaryHigh
Hippocampus (CA2 and CA3)High
Molecular Layer of CerebellumHigh
Substantia Nigra Zona ReticulataHigh
Hippocampus (Hilus, Dorsal Subiculum)Relatively High
Dentate Gyrus (Molecular Layer)Relatively High
Cerebral CortexRelatively High
Lateral Olfactory Tract NucleusRelatively High
Olfactory TubercleRelatively High
Zona IncertaRelatively High
Remainder of BrainLower (3-4 fold less)

Note: This table is based on qualitative descriptions of binding levels in the source. "High" and "Relatively High" indicate distinct levels above the general lower binding observed throughout the remainder of the brain.

This methodological approach provides critical anatomical data that complements functional studies of KATP channels in animal models.

Analysis of Biodistribution Patterns of Labeled Analogs in Research Animals

Biodistribution studies in research animals are crucial for understanding how a labeled compound is distributed, metabolized, and eliminated within the body. These studies provide insights into tissue uptake, clearance rates, and potential off-target binding. For labeled analogs of this compound, the primary interest lies in their uptake and retention in pancreatic beta-cells, which express sulfonylurea receptor 1 (SUR1) researchgate.net.

Preliminary biodistribution studies in mice using fluorine-18 (B77423) labeled glyburide (B1671678) analogs, including a compound structurally related to this compound (specifically, 2-fluoroethoxy-5-deschloro-5-iodoglyburide, referred to as compound 8a), have shown high uptake in the liver and small intestine. In contrast, the uptake in other organs, including the pancreas, was observed to be low researchgate.net. Another analog, 2-fluoroethoxyglyburide (compound 8b), also showed a similar biodistribution pattern with high uptake in the liver and small intestine and low uptake in the pancreas in both normal and diabetic SCID mice uni-mainz.de. The uptake of compound 8a in mice was found to be nonsaturable, which might suggest non-specific binding or rapid metabolism/clearance uni-mainz.de.

Studies with tritiated glibenclamide in rats indicated no significant difference in the ratio of radioactivity between the pancreas and plasma in control versus diabetic rats at various time points after intravenous administration. This suggested that sulfonylureas like glibenclamide might not be ideal for preferential labeling of the endocrine pancreas for non-invasive imaging researchgate.net.

Data from these preliminary studies highlight challenges in achieving sufficient and specific uptake of labeled glibenclamide analogs in the pancreas compared to other organs like the liver and small intestine.

Here is a summary of preliminary biodistribution data for fluorine-18 labeled glyburide analogs (compounds 8a and 8b) in mice:

CompoundOrganUptake Level (Preliminary)Notes
8aLiverHighUptake was nonsaturable in mice. uni-mainz.de
8aSmall IntestineHigh
8aPancreasLow
8bLiverHighSimilar pattern in normal and diabetic mice. uni-mainz.de
8bSmall IntestineHighSimilar pattern in normal and diabetic mice. uni-mainz.de
8bPancreasLowSimilar pattern in normal and diabetic mice. uni-mainz.de

These findings suggest that while labeled sulfonylurea derivatives interact with relevant biological targets, their biodistribution in animal models can be dominated by uptake in organs other than the pancreas, potentially limiting their utility as specific imaging agents for beta-cells researchgate.netuni-mainz.de.

Advanced Imaging Applications of Iodoglibenclamide and Its Analogs

Development of Positron Emission Tomography (PET) Tracers Based on Iodoglibenclamide Scaffold

PET imaging requires the incorporation of a positron-emitting radionuclide, such as fluorine-18 (B77423) ([18F]), into the tracer molecule. rsc.org The this compound scaffold provides a basis for designing such PET tracers due to its specific binding to SUR1, a subunit highly expressed in pancreatic beta cells. physiology.orguni-mainz.de

Radiosynthesis and Preclinical Evaluation of [18F]-Labeled this compound Analogs for PET Imaging

Radiosynthesis of [18F]-labeled this compound analogs involves incorporating the fluorine-18 radionuclide into the molecular structure. Various methods exist for [18F]-radiolabeling, including fluoroethylation using reagents like 2-[18F]fluoroethyl tosylate ([18F]FETs). rsc.orgrsc.org Preclinical evaluation of these labeled analogs typically involves in vitro binding studies to assess affinity and selectivity for KATP channels, as well as in vivo studies in animal models to determine pharmacokinetic profiles, biodistribution, and target-specific uptake using small-animal PET. nih.govnih.govnih.govnih.gov

Research has explored fluorinated glyburide (B1671678) analogs, structurally related to this compound, as potential beta-cell imaging agents. For instance, N-{4-[ß-(2-(2'-fluoroethoxy)-5-iodobenzenecarboxamido)ethyl]benzenesulfonyl}-N'-cyclohexylurea (2-fluoroethoxy-5-deschloro-5-iodoglyburide) and N-{4-[ß-(2-(2'-fluoroethoxy)-5-chlorobenzenecarboxamido)ethyl]benzenesulfonyl}-N'-cyclohexylurea (2-fluoroethoxyglyburide) have been synthesized and evaluated. uni-mainz.de While in vitro studies showed promise for these compounds as beta-cell imaging tracers, their high uptake in the liver and intestine, coupled with low and non-specific uptake in the pancreas, suggested they might not be ideal tracers for beta-cell imaging. uni-mainz.de The search continues for ligands that are less lipophilic and more selective for SUR1. uni-mainz.de

Table 1: Preclinical Evaluation of Fluorinated Glyburide Analogs

CompoundIn Vitro Binding to βTC3 CellsIn Vitro Binding to Min6 CellsInsulin (B600854) Secretagogue Effect (Rat Islets)In Vivo Liver UptakeIn Vivo Intestine UptakeIn Vivo Pancreas UptakeSuitability as β-cell Tracer
2-fluoroethoxy-5-deschloro-5-iodoglyburideSaturableSaturableYesHighHighLow and NonspecificNot Ideal
2-fluoroethoxyglyburideSaturableSaturableYesHighHighLow and NonspecificNot Ideal

*Based on research findings for related glyburide analogs. uni-mainz.de

Quantitative Imaging Methodologies for Receptor Occupancy and Distribution in Research

Quantitative PET imaging methodologies are essential for determining receptor occupancy and distribution in research settings. Receptor occupancy studies using PET imaging can assess whether a drug has engaged its target and the extent of this engagement. nih.gov This typically involves comparing tracer uptake in target regions before and after administration of a competing drug. nih.gov Quantitative analysis can involve various models, including compartmental modeling and graphical analysis, to estimate parameters like binding potential (BPND). nih.govturkupetcentre.net The binding potential is a key parameter for measuring receptor occupancy. nih.gov While high-affinity radioligands can theoretically be used, lower affinity tracers may be more susceptible to competition by endogenous or administered ligands. turkupetcentre.net Challenges exist in measuring binding potential directly, and alternative binding parameters or ratios are often used. turkupetcentre.net

Exploration as Single-Photon Emission Computed Tomography (SPECT) Probes

This compound and its analogs have also been explored for use as SPECT probes. SPECT imaging utilizes gamma-emitting radioisotopes, such as Iodine-125 ([125I]) or Indium-111 ([111In]). science.govfrontiersin.org Similar to PET, the compound's affinity for KATP channels makes it a candidate for developing SPECT tracers to study their distribution and density. While the provided context mentions [125I] for brachytherapy and [111In]-labeled exendin-4 (B13836491) derivatives for beta-cell imaging, specific details on this compound-based SPECT probes are not extensively detailed in the provided snippets. science.govfrontiersin.org However, the principle of labeling KATP channel-targeting molecules with SPECT isotopes remains a potential area of exploration.

Application in Molecular Imaging of Pancreatic Beta Cell Mass and Function in Research Models

Molecular imaging of pancreatic beta cell mass (BCM) and function is crucial for understanding and managing diabetes. frontiersin.orgnih.gov Reduced BCM and dysfunction are central to both type 1 and type 2 diabetes. frontiersin.org Non-invasive techniques for assessing BCM and function are highly sought after. frontiersin.orgnih.gov this compound's binding to SUR1, highly expressed in beta cells, makes labeled analogs relevant for this application in research models. physiology.orgnih.govuni-mainz.de

While GLP-1 receptor agonists like exendin-4 have been extensively investigated as PET and SPECT tracers for imaging BCM due to high GLP-1 receptor expression on beta cells, this compound-based tracers offer an alternative approach by targeting the KATP channel directly. frontiersin.orgnih.govthno.org Studies in research models using labeled this compound analogs aim to quantify beta cell mass and assess changes in response to disease progression or therapeutic interventions. frontiersin.orgnih.gov Combining PET imaging of BCM with techniques assessing beta cell function, such as manganese-enhanced MRI which reflects insulin secretion activity, can provide a more comprehensive evaluation in research settings. nih.govthno.org

Imaging of KATP Channels in Specific Tissues (e.g., Brain, Heart) for Research Purposes

Beyond pancreatic beta cells, KATP channels are present in other tissues like the brain and heart, where they play roles in various physiological processes. physiology.orgnih.govphysiology.orgmdpi.com Imaging KATP channels in these tissues using labeled this compound analogs allows researchers to investigate their involvement in neurological and cardiovascular conditions. nih.gov

In the brain, KATP channels are found in neurons and contribute to coupling metabolic state to electrical activity, potentially offering neuroprotection during ischemic events. physiology.orgnih.govphysiology.org Research using labeled sulfonylureas can help map the distribution and density of these channels in different brain regions and study their modulation under various conditions. physiology.orgnih.govphysiology.org

In the heart, KATP channels are present in cardiac myocytes and contribute to the regulation of cardiac excitability. physiology.orgnih.govmdpi.com Imaging these channels can provide insights into their role in cardiac function and arrhythmias. nih.gov Studies have shown that KATP channel activation can modulate vascular tone in the brain, affecting cerebral blood flow. nih.gov Labeled this compound analogs can serve as tools to further investigate these physiological roles and their implications in disease models.

Future Directions and Emerging Research Avenues for Iodoglibenclamide

Development of Novel Radioligands with Enhanced Specificity, Affinity, and Pharmacokinetic Profiles

The utility of Iodoglibenclamide as a radioligand highlights the potential for developing improved probes targeting SUR1 and other components of the KATP channel complex. Future research aims to create novel and more effective imaging radiotracers possessing enhanced specificity, higher affinity for their targets, and optimized pharmacokinetic profiles for in vivo imaging applications like Positron Emission Tomography (PET). wikipedia.org

The development of selective radioligands is crucial for accurately studying the distribution and function of specific KATP channel subtypes, which vary across different tissues including pancreatic beta cells, neurons, and muscle. wikipedia.orgmims.comwikipedia.org While this compound has demonstrated high affinity for SUR1 fishersci.cawikipedia.orgwikipedia.orgmicrobenotes.commims.com, the design of next-generation radioligands could focus on achieving even greater selectivity between SUR1 and other SUR subtypes (SUR2A, SUR2B) or between different KATP channel compositions (e.g., Kir6.2/SUR1 vs. Kir6.2/SUR2A). This enhanced selectivity would allow for more precise quantification of target expression in specific tissues and disease states.

Furthermore, optimizing the pharmacokinetic profile of radioligands is essential for improving image quality and reducing radiation dose in PET imaging. This involves tailoring properties such as lipophilicity, metabolic stability, and clearance to ensure adequate target uptake and retention while minimizing off-target binding and background signal. Research into the synthesis of fluorinated sulfonylurea derivatives, such as the reported synthesis of a 2-[18F]fluoroethoxy-5-iodoglyburide analog, exemplifies efforts to create this compound-based radioligands suitable for PET imaging using the longer-lived positron emitter Fluorine-18 (B77423) ([18F]). wikidoc.org

The ongoing search for beta cell-specific radiolabeled tracers for non-invasive PET imaging of pancreatic islets underscores the importance of developing radioligands targeting SUR1, which is highly expressed in these cells. wikipedia.orgwikidata.orgflybase.org Future work may involve structural modifications of the this compound scaffold or the exploration of entirely new chemical series that interact with the sulfonylurea receptor binding site or other allosteric sites on the KATP channel complex.

Integration with Advanced Omics Technologies in Systems Biology Research for Comprehensive Molecular Understanding

Integrating the study of this compound's interaction with its target, the KATP channel, with advanced omics technologies represents a significant future direction for gaining a comprehensive molecular understanding of related biological systems. While direct studies combining this compound binding data with omics analyses were not specifically detailed in the search results, the broader trend in biological research involves the convergence of different omics disciplines (genomics, transcriptomics, proteomics, metabolomics) to provide a holistic view of cellular and physiological states. The application of such systems biology approaches can elucidate the complex regulatory networks in which KATP channels participate.

For instance, transcriptomic and proteomic studies could reveal how the expression levels of KATP channel subunits (Kir6.x and SURx) and associated regulatory proteins are altered in various physiological or pathological conditions relevant to this compound's action, such as changes in glucose metabolism or neurological disorders. fishersci.cawikipedia.orgmims.comwikipedia.org Metabolomics could provide insights into the intracellular metabolic state that influences KATP channel activity via ATP and ADP levels, the primary physiological regulators of the channel. wikipedia.orgmims.com

Integrating this compound binding data (e.g., receptor density or affinity changes measured using the radioligand) with these omics datasets could help correlate molecular alterations with changes in KATP channel expression or function. This systems-level perspective could uncover previously unappreciated pathways or molecular players that influence KATP channel biology and the effectiveness of ligands like this compound. The use of integrative computational network analysis, as applied in other fields like neurodegenerative diseases, could be a powerful tool to analyze these complex datasets and identify key molecular mediators and pathways related to KATP channel function and dysfunction. mybiosource.com Resources like multi-omics databases, although currently focused on other species, demonstrate the infrastructure and methodologies available for such integrated analyses in systems biology research. fishersci.ca

Application of Computational Modeling and In Silico Approaches to Predict Ligand-Receptor Interactions and Inform Drug Discovery

Computational modeling and in silico approaches are increasingly valuable tools in modern drug discovery and mechanistic studies, and their application to this compound and its target, the KATP channel, holds significant promise for future research. These methods can provide detailed insights into ligand-receptor interactions at an atomic level and help predict the binding affinity and specificity of novel compounds.

While obtaining high-resolution structures of the entire KATP channel complex has been challenging, homology modeling based on related proteins has provided foundational structural information for the SUR1 subunit, including its transmembrane and nucleotide-binding domains. wikipedia.orgmims.com Future efforts can refine these models with increasing accuracy as more structural data become available for ABC transporters and inwardly rectifying potassium channels.

Using these structural models, computational techniques such as molecular docking and molecular dynamics simulations can be employed to predict how this compound and potential novel ligands interact with the SUR1 binding site. These simulations can reveal key amino acid residues involved in binding, estimate binding free energies, and explore conformational changes in the receptor upon ligand binding. fishersci.cawikipedia.org Such in silico studies can guide the rational design of new radioligands or therapeutic compounds with improved affinity, selectivity, and pharmacokinetic properties, complementing traditional synthesis and experimental testing.

Furthermore, computational modeling can extend beyond static binding predictions to simulate the dynamic behavior of the KATP channel complex, including gating mechanisms and the influence of nucleotides (ATP, ADP) and other modulators. wikipedia.orgmims.com Structural modeling has already provided insights into how regions like the C-terminus of SUR2B may influence nucleotide binding affinity. mims.com Applying similar approaches to SUR1 could enhance understanding of how this compound binding is coupled to channel inhibition. Computational methods are also being developed to analyze complex biological data, including imaging data, which could be relevant for interpreting data obtained with this compound-based radioligands. guidetopharmacology.org The integration of structural information with functional data through computational models can provide a powerful platform for understanding KATP channel regulation and informing the design of targeted therapies.

Potential for Elucidating Disease Pathophysiology Beyond Direct Receptor Modulation in Complex Biological Systems

This compound's utility as a probe for SUR1-containing KATP channels positions it to contribute to elucidating the pathophysiology of diseases where these channels play a role, extending beyond simple direct receptor modulation. KATP channels are critical regulators of cellular excitability and are involved in coupling metabolic status to electrical activity in various tissues, including pancreatic beta cells, neurons, and muscle. wikipedia.orgmims.com Dysfunction of these channels is implicated in a range of conditions, notably congenital hyperinsulinism of infancy (CHI), caused by mutations in SUR1 or Kir6.2. fishersci.cawikipedia.orgmims.com

Beyond these well-established channelopathies, research suggests broader roles for KATP channels in complex biological systems and disease processes. For example, KATP channels are present in the brain and contribute to cytoprotective effects in neural tissues. mims.com Studies using this compound have helped localize these channels in the brain, paving the way for further investigation into their function in neurological health and disease. mims.comfishersci.cawikipedia.orgwikipedia.org Emerging research also points to a potential role for KATP channels in microglia activation and neuroinflammation, processes implicated in neurodegenerative disorders like Parkinson's disease. wikipedia.org Future studies utilizing this compound or related probes could help delineate the specific involvement of SUR1-containing channels in these complex inflammatory pathways and their contribution to neurodegeneration.

Furthermore, sulfonylureas, the class of drugs to which glibenclamide (and thus this compound) belongs, have been shown to exert effects beyond direct KATP channel blockade in pancreatic beta cells. These include potential extra-pancreatic effects such as anti-oxidant and anti-inflammatory properties, and effects on vascular stiffness. easychem.org While the mechanisms underlying these broader effects may involve KATP channels in other tissues or potentially off-target interactions, further research using highly specific probes could help clarify these roles. Investigating the distribution and regulation of SUR1 using this compound in tissues beyond the pancreas could provide insights into these extra-pancreatic effects and their relevance to disease pathophysiology. The existence of different sized sulfonylurea receptors with as-yet undescribed functions also represents an area for future research, where probes like this compound could be instrumental in their identification and characterization. mims.com By continuing to utilize and refine tools like this compound, researchers can gain a deeper understanding of the multifaceted roles of KATP channels in health and disease, potentially identifying new therapeutic targets or strategies.

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing Iodoglibenclamide with high purity, and how can reproducibility be ensured?

  • Answer : Synthesis protocols typically involve multi-step organic reactions, such as iodine incorporation into the glibenclamide structure. Researchers should document reagent ratios, reaction conditions (temperature, solvent), and purification steps (e.g., column chromatography, recrystallization). High-purity validation requires techniques like HPLC (≥98% purity threshold) and mass spectrometry. Reproducibility hinges on rigorous adherence to published protocols and cross-laboratory validation .

Q. How is the structural identity of this compound validated in academic studies?

  • Answer : Structural confirmation relies on spectroscopic methods:

  • NMR (¹H/¹³C for functional group analysis).
  • X-ray crystallography for absolute configuration.
  • FT-IR to confirm iodine-related bonds.
    Researchers must compare results with literature data and include raw spectral evidence in supplementary materials to ensure transparency .

Q. What in vitro assays are commonly used to assess this compound’s pharmacological activity?

  • Answer : Standard assays include:

  • ATP-sensitive potassium channel inhibition (patch-clamp electrophysiology in pancreatic β-cells).
  • Glucose uptake assays (radiolabeled 2-deoxyglucose in adipocytes).
    Dose-response curves (EC₅₀/IC₅₀ calculations) and negative controls (e.g., glibenclamide without iodine) are critical for specificity validation .

Advanced Research Questions

Q. How can researchers resolve contradictory findings in this compound’s pharmacokinetic profiles across species?

  • Answer : Contradictions often arise from interspecies metabolic differences. Methodological steps include:

  • Comparative pharmacokinetic studies (rodent vs. non-rodent models).
  • LC-MS/MS quantification of plasma metabolites.
  • CYP450 inhibition assays to identify metabolic pathways.
    Statistical tools (e.g., ANOVA with post-hoc tests) should address variability, while systematic reviews can contextualize discrepancies .

Q. What experimental designs are optimal for evaluating this compound’s off-target effects in complex biological systems?

  • Answer : Advanced approaches include:

  • High-throughput screening (e.g., kinase profiling panels).
  • CRISPR-Cas9 gene editing to isolate specific pathways.
  • Transcriptomic analysis (RNA-seq) to identify unintended gene expression changes.
    Researchers should predefine exclusion criteria for off-target hits (e.g., binding affinity <10 μM) to prioritize relevance .

Q. How can computational modeling enhance understanding of this compound’s molecular interactions?

  • Answer : Integrate molecular docking (AutoDock Vina) to predict binding poses with sulfonylurea receptors, followed by molecular dynamics simulations (GROMACS) to assess stability. Validate predictions via:

  • Site-directed mutagenesis of receptor residues.
  • Isothermal titration calorimetry (ITC) for binding thermodynamics.
    Cross-disciplinary collaboration between chemists and bioinformaticians is critical .

Q. What strategies mitigate batch-to-batch variability in this compound formulations during preclinical testing?

  • Answer : Implement Quality-by-Design (QbD) principles :

  • Design of Experiments (DoE) to optimize formulation parameters (excipient ratios, particle size).
  • Stability testing (ICH guidelines) under stress conditions (heat, humidity).
  • PCA (Principal Component Analysis) to identify critical variability sources.
    Document all deviations in supplementary datasets for peer review .

Methodological Best Practices

  • Data Contradiction Analysis : Use Bradford-Hill criteria to assess causality in conflicting results. For example, if Study A reports hepatotoxicity and Study B does not, evaluate dose-dependency, temporality, and biological plausibility .
  • Ethical Compliance : Secure approvals for animal/human studies (e.g., IACUC, IRB) and adhere to ARRIVE guidelines for reporting .
  • Literature Synthesis : Leverage systematic review frameworks (PRISMA) to map evidence gaps and avoid "citation bias" by including negative results .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.